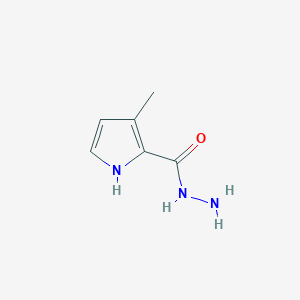

3-methyl-1H-pyrrole-2-carbohydrazide

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H9N3O |

|---|---|

Molecular Weight |

139.16 g/mol |

IUPAC Name |

3-methyl-1H-pyrrole-2-carbohydrazide |

InChI |

InChI=1S/C6H9N3O/c1-4-2-3-8-5(4)6(10)9-7/h2-3,8H,7H2,1H3,(H,9,10) |

InChI Key |

PIXQXBUGBYQJLK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(NC=C1)C(=O)NN |

Origin of Product |

United States |

Synthetic Methodologies for 3 Methyl 1h Pyrrole 2 Carbohydrazide and Its Analogues

Classical and Contemporary Approaches to Pyrrole-2-carbohydrazide Core Synthesis

The formation of the pyrrole-2-carbohydrazide scaffold is a critical step that enables further molecular elaboration. The most prevalent methods involve a two-step process starting from the corresponding carboxylic acid or its ester, although direct coupling methods are also emerging.

A widely employed and classical method for the synthesis of pyrrole-2-carbohydrazides involves the initial preparation of a pyrrole-2-carboxylate ester, followed by its reaction with hydrazine (B178648) hydrate (B1144303). This two-step approach is efficient and applicable to a variety of substituted pyrrole (B145914) precursors.

The synthesis typically begins with a suitable pyrrole-2-carboxylic acid, such as 3-methyl-1H-pyrrole-2-carboxylic acid. This starting material can be esterified under standard acidic conditions (e.g., using sulfuric acid in an alcohol solvent like ethanol (B145695) or methanol) to yield the corresponding ethyl or methyl ester.

The subsequent and crucial step is hydrazinolysis. The pyrrole-2-carboxylate ester is refluxed with an excess of hydrazine hydrate, often in an alcoholic solvent. nih.govvlifesciences.com The reaction involves the nucleophilic attack of the hydrazine on the ester carbonyl group, leading to the displacement of the alcohol and the formation of the desired carbohydrazide (B1668358). This method is noted for its generally high yields and straightforward procedure. For instance, 1H-pyrrole-2-carbohydrazide has been synthesized with a 90% yield by reacting ethyl 1H-pyrrole-2-carboxylate with hydrazine hydrate at 70°C. nih.gov

A typical reaction sequence is outlined below:

| Step | Reactants | Reagents/Conditions | Product |

| 1. Esterification | 3-methyl-1H-pyrrole-2-carboxylic acid, Ethanol | Conc. H₂SO₄, Reflux | Ethyl 3-methyl-1H-pyrrole-2-carboxylate |

| 2. Hydrazinolysis | Ethyl 3-methyl-1H-pyrrole-2-carboxylate | Hydrazine hydrate (NH₂NH₂·H₂O), Ethanol, Reflux | 3-methyl-1H-pyrrole-2-carbohydrazide |

This strategy has been successfully applied to produce a variety of substituted pyrrole carbohydrazides, which serve as key building blocks for more complex molecules. nih.gov

While less common than the esterification-hydrazinolysis route for carbohydrazide synthesis, direct coupling reactions represent a more contemporary and potentially more efficient approach. These methods aim to form the amide bond between the carboxylic acid and hydrazine in a single step, often employing coupling agents. Although direct coupling to form hydrazides from pyrrole carboxylic acids is not extensively detailed in the provided context, analogous reactions for amide formation suggest its feasibility. For instance, one-pot syntheses of novel pyrrole-2-carboxamides from pyrrole-2-carboxaldehydes have been reported, indicating that direct C-N bond formation is an active area of research. nih.gov These methods could potentially be adapted for the synthesis of carbohydrazides by using hydrazine as the amine component.

Derivatization Strategies for Enhancing Molecular Complexity

This compound is a valuable synthon due to the reactivity of the hydrazide moiety. This functional group allows for the construction of a diverse range of derivatives, including Schiff bases, formazans, and various fused heterocyclic systems, thereby expanding the chemical space and enabling the exploration of their properties.

One of the most common derivatization strategies for carbohydrazides is the formation of Schiff bases (or hydrazones). This involves the condensation reaction between the terminal amino group of the carbohydrazide and an aldehyde or ketone. The reaction is typically carried out by refluxing equimolar amounts of the pyrrole carbohydrazide and the carbonyl compound in an alcoholic solvent, often with a catalytic amount of acid, such as glacial acetic acid. vlifesciences.comresearchgate.net

The general reaction is as follows:

Reactants: this compound and a substituted aldehyde (R-CHO).

Conditions: Reflux in ethanol with a few drops of glacial acetic acid.

Product: N'-[(E)-substituted-methylidene]-3-methyl-1H-pyrrole-2-carbohydrazide.

This reaction is versatile, allowing for the introduction of a wide variety of substituents (R-groups) into the final molecule, depending on the aldehyde used. nih.govvlifesciences.com The resulting Schiff bases are often crystalline solids and can be purified by recrystallization. The formation of the imine (C=N) bond is a key feature of these compounds. chemijournal.comnih.gov

Formazans are intensely colored compounds characterized by the N=N-C=N-NH- chain. They can be synthesized from the Schiff bases of pyrrole carbohydrazides. The synthesis involves the coupling of an aryl diazonium salt with the pyrrole-derived Schiff base in an alkaline medium. ajgreenchem.comresearchgate.net

The process can be summarized in the following steps:

Diazotization: An aromatic amine (e.g., aniline) is treated with sodium nitrite (B80452) and a strong acid (like hydrochloric acid) at low temperatures (0-5°C) to form a diazonium salt.

Coupling: The prepared diazonium salt is then added to a solution of the pyrrole Schiff base in a basic medium (e.g., pyridine (B92270) or sodium hydroxide (B78521) solution).

This reaction leads to the formation of formazan (B1609692) derivatives, which have been investigated for various chemical and biological properties. ajgreenchem.comresearchgate.netnih.gov

The carbohydrazide moiety is an excellent precursor for the synthesis of various five- and six-membered heterocyclic rings through cyclization reactions. This allows for the construction of complex fused and spiro systems containing the pyrrole nucleus.

Triazoles: 1,2,4-Triazole derivatives can be synthesized from carbohydrazides. For example, reaction with isothiocyanates can lead to thiosemicarbazide (B42300) intermediates, which can then be cyclized to form triazole-thiones. ajgreenchem.com Triazoles are a significant class of nitrogen-containing heterocycles with a wide range of applications. nih.govfrontiersin.org

Pyrazoles: Pyrazoles are five-membered heterocyclic compounds with two adjacent nitrogen atoms. wikipedia.org While the direct synthesis from a carbohydrazide is one of many routes, the hydrazide functionality is a key component in various pyrazole (B372694) syntheses, often involving condensation with 1,3-dicarbonyl compounds. mdpi.comnih.gov

Benzothiazines: Benzothiazines are bicyclic heterocyclic compounds containing a benzene (B151609) ring fused to a thiazine (B8601807) ring. nih.gov The synthesis of pyrrole-fused benzothiazines can be achieved through annulation reactions of appropriate benzothiazine precursors. rsc.org While direct synthesis from this compound is not explicitly detailed, the versatile reactivity of the hydrazide group makes it a potential starting point for constructing such fused systems through multi-step sequences.

Spiro Heterocyclic Systems: Spiro compounds contain two rings connected by a single common atom. The synthesis of spiro heterocycles can be achieved from pyrrole derivatives. For instance, reactions of [e]-fused 1H-pyrrole-2,3-diones with binucleophilic reagents can lead to the formation of spiro-fused systems. beilstein-journals.orgresearchgate.net The carbohydrazide can be a precursor to intermediates that participate in such spirocyclization reactions.

Halogenation and Other Electrophilic Substitutions on the Pyrrole Ring (e.g., Bromination)

The pyrrole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic substitution reactions such as halogenation. The position of substitution is directed by the existing substituents on the ring. For a this compound scaffold, the electron-donating nature of the pyrrole nitrogen and the methyl group typically directs incoming electrophiles to the C4 and C5 positions.

Bromination is a common and well-studied electrophilic substitution reaction for pyrrole derivatives. Various reagents and conditions have been developed to achieve selective bromination. The use of N-bromosuccinimide (NBS) in a solvent like tetrahydrofuran (B95107) (THF) allows for controlled, regioselective monobromination at the 2-position of unsubstituted pyrroles. datapdf.com By adjusting the molar equivalents of NBS, di-, tri-, and tetrabrominated products can be obtained. datapdf.com

A greener and highly efficient approach for the bromination of pyrrole derivatives involves using a dimethyl sulfoxide/hydrobromic acid (DMSO/HBr) system. lookchem.comresearchgate.net This method proceeds under mild conditions, offers high yields, and is lauded for its simple operation and low toxicity, making it a promising procedure for aromatic bromination. lookchem.comresearchgate.netsemanticscholar.org The reaction of 2-acetylpyrrole (B92022) with this system, for instance, results in a high yield of the corresponding 4-bromo derivative. researchgate.net The selectivity can be influenced by reaction temperature and the nature of the substituents on the pyrrole ring. lookchem.com

Table 1: Reagents and Conditions for Bromination of Pyrrole Derivatives

| Reagent System | Typical Conditions | Selectivity/Observations | Source(s) |

|---|---|---|---|

| N-Bromosuccinimide (NBS) | Tetrahydrofuran (THF), controlled temperature | Regiospecific formation of 2-bromopyrroles from unsubstituted pyrrole. Stoichiometry controls the degree of bromination. | datapdf.com |

| Bromine (Br₂) | Acetic Acid / Carbon Tetrachloride | Can lead to mixtures and isomerization, forming thermodynamically stable 3-bromopyrroles. | datapdf.comvlifesciences.com |

| DMSO/HBr | 50 °C | Efficient monobromination. Considered a "green" alternative with high selectivity and low toxicity. | lookchem.comresearchgate.net |

Introduction of Aromatic and Heteroaromatic Moieties

The carbohydrazide functional group (-CONHNH₂) at the C2 position of the pyrrole ring is a versatile chemical handle for introducing a wide array of aromatic and heteroaromatic substituents. This is typically achieved through condensation and cyclization reactions.

A primary method involves the condensation of the carbohydrazide with various aromatic or heteroaromatic aldehydes and ketones. This reaction, often catalyzed by a few drops of acid (e.g., glacial acetic acid) in a solvent like ethanol, yields the corresponding Schiff bases or hydrazones. vlifesciences.comnih.gov This straightforward approach allows for the direct attachment of diverse aryl and heteroaryl groups, enabling the synthesis of large libraries of derivatives for further study. For example, pyrrole carbohydrazides have been reacted with substituted pyrrole aldehydes to synthesize molecules containing two distinct pyrrole heterocycles. nih.gov

Furthermore, the carbohydrazide moiety can be used as a key intermediate to construct new five-membered heterocyclic rings. Reaction with reagents such as carbon disulfide can lead to the formation of oxadiazole-thiones, while treatment with cyanogen (B1215507) bromide can yield amino-oxadiazoles. mdpi.comnih.gov These cyclization reactions significantly expand the structural diversity of derivatives that can be generated from the parent carbohydrazide.

Table 2: Reactions for Introducing Aromatic/Heteroaromatic Moieties

| Reagent | Reaction Type | Resulting Moiety | Source(s) |

|---|---|---|---|

| Aromatic/Heteroaromatic Aldehydes | Condensation | Hydrazone (Schiff Base) | vlifesciences.comnih.govmdpi.com |

| Phenyl isothiocyanate | Addition/Cyclization | N-phenylthiocarbamoyl derivative | mdpi.com |

| Carbon Disulfide (in KOH) | Cyclization | 1,3,4-Oxadiazole-thione | mdpi.comnih.gov |

| Acetylacetone | Condensation/Cyclization | 3,5-Dimethyl-1H-pyrazole | nih.gov |

| Cyanogen Bromide | Cyclization | 2-Amino-1,3,4-oxadiazole | nih.gov |

Development of Facile and High-Yielding Synthetic Protocols

Efficiency and yield are critical considerations in synthetic chemistry. The preparation of this compound and its analogues often begins with the corresponding carboxylic acid ester. The conversion of this ester to the desired carbohydrazide is typically achieved through hydrazinolysis—a direct reaction with hydrazine hydrate. nih.govnih.gov This step is generally a facile and high-yielding process. For instance, the synthesis of the parent 1H-pyrrole-2-carbohydrazide from its ethyl ester proceeds with a 90% yield after heating at 70°C for 45 minutes. nih.gov Similarly, refluxing the ester with hydrazine hydrate in ethanol is a common and effective method. nih.govnih.gov

Table 3: Comparison of Synthetic Protocols for Pyrrole Carbohydrazides

| Starting Material | Protocol | Yield | Source(s) |

|---|---|---|---|

| 1H-Pyrrol-2-carboxylic acid ethyl ester | Hydrazine hydrate, 70°C, 45 min | 90% | nih.gov |

| Substituted pyrrole methyl carboxylate | Hydrazine hydrate, reflux, 15 min | --- | vlifesciences.com |

| Ethyl 5-(4-chlorophenyl)-2-methyl-1H-pyrrole-3-carboxylate derivative | Hydrazine hydrate, ethanol, reflux, 8 h | --- | nih.gov |

| Substituted 3,4-dimethyl-1H-pyrrole-2-carboethoxy | One-pot reaction with hydrazine hydrate | High | researchgate.net |

Green Chemistry Considerations in Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of pyrrole derivatives, these principles are increasingly being applied. semanticscholar.org

One key area of focus is the use of solvent-free or "neat" reaction conditions. One-pot, multi-component syntheses of pyrrole derivatives have been successfully carried out in the absence of solvents by heating the reactants with a catalytic amount of a substance like citric acid. uctm.edu This approach offers advantages such as simplicity, shorter reaction times, and excellent yields, while aligning with green chemistry principles by minimizing solvent waste. uctm.edu

The choice of reagents is also a critical aspect. As mentioned previously, the use of the DMSO/HBr system for bromination is considered a greener alternative to traditional methods that use more hazardous reagents like elemental bromine. lookchem.comresearchgate.net Its low toxicity and simple operational procedure contribute to a more environmentally benign synthetic route. researchgate.net The development of one-pot syntheses also contributes to green chemistry by reducing the number of separate purification steps, which in turn decreases the consumption of solvents and energy. researchgate.net

Table 4: Green Chemistry Approaches in Pyrrole Synthesis

| Green Approach | Example/Method | Benefits | Source(s) |

|---|---|---|---|

| Solvent-Free Reactions | One-pot condensation of aldehydes, β-naphthol, and pyrrolyl benzamide (B126) with a catalyst. | Reduced solvent waste, simpler workup, often high yields. | uctm.edu |

| Use of Less Hazardous Reagents | Employing the DMSO/HBr system for bromination instead of Br₂. | Lower toxicity, high selectivity, milder conditions. | lookchem.comresearchgate.net |

| One-Pot Synthesis | Multi-component reactions to build complex molecules in a single step. | Increased efficiency, reduced waste from intermediate isolation and purification. | researchgate.netsemanticscholar.org |

Structure Activity Relationship Sar Investigations of Pyrrole Carbohydrazide Derivatives

Systematic Modification of the Pyrrole (B145914) and Hydrazide Moieties

The core structure of 3-methyl-1H-pyrrole-2-carbohydrazide offers two primary regions for chemical modification: the pyrrole ring itself and the extended hydrazide arm. Researchers systematically introduce different functional groups at these positions to probe the molecular interactions that govern the compound's biological effects.

Substituents on the pyrrole ring play a critical role in modulating the electronic properties and steric profile of the molecule, which in turn affects its interaction with biological targets. The 3-methyl group of the parent scaffold is itself an important feature, often contributing to a baseline of activity through its electron-donating nature and steric bulk.

Research into related pyrrole-2-carbohydrazide derivatives has shown that the addition of halogen atoms, such as bromine, can significantly impact biological activity. For instance, in a series of benzylidene-pyrrole-2-carbohydrazide derivatives tested for antimycobacterial activity, the pyrrole core was substituted with bromine atoms at the 4 and 5 positions. vlifesciences.com This di-bromo substitution was a common feature among the active compounds, suggesting that the presence of these bulky, electron-withdrawing groups is favorable for interaction with the mycobacterial target, potentially the Enoyl-acyl carrier protein reductase. vlifesciences.com

Furthermore, studies on other pyrrole-based compounds have indicated that substitution at the β-position of the pyrrole ring (the 3- and 4-positions) can increase the compound's functionality through specific interactions with target proteins. nih.gov The presence of the methyl group at the 3-position in the titular compound is therefore a key determinant of its biological profile, and altering this position with other alkyl or functional groups would be a critical step in SAR exploration.

The hydrazide functional group is a versatile linker that allows for the introduction of a wide variety of substituents, most commonly through the formation of hydrazones by condensation with aromatic or heteroaromatic aldehydes. This part of the molecule often plays a crucial role in binding to the target and influencing properties like solubility and cell permeability.

In the development of antitubercular agents, a series of 4,5-dibromo-1H-pyrrole-2-carbohydrazide derivatives were synthesized with various substituted benzylidene moieties attached to the hydrazide nitrogen. The nature and position of substituents on the aromatic ring had a profound effect on the minimum inhibitory concentration (MIC) against Mycobacterium tuberculosis. vlifesciences.com

Key findings from this research include:

Electron-Donating Groups: The presence of a 4-dimethylamine group on the phenyl ring (Compound GS4) resulted in the most potent activity in the series. This suggests that strong electron-donating character at the para-position is highly beneficial.

Hydroxy and Alkoxy Groups: Compounds with hydroxy and ethoxy groups (GS1, GS2) also showed activity, indicating that hydrogen bond donors and acceptors can contribute positively to the interaction with the biological target.

Electron-Withdrawing Groups: The introduction of electron-withdrawing groups, such as chloro (GS5) and nitro (GS6, GS7), was also tolerated and resulted in active compounds, though generally less potent than the dimethylamine-substituted analog. This indicates that a range of electronic properties on the phenyl ring can lead to antimycobacterial effects. vlifesciences.com

Similarly, in the context of anticancer research, hydrazone derivatives of pyrroles have demonstrated significant antiproliferative activity. nih.govmdpi.com Studies on pyrrolyl benzohydrazides revealed that derivatives with a 3-chloro (C8) or 4-nitro (C18) substituent on the benzohydrazide (B10538) moiety were potent against cancer targets like the PLK1 protein. mdpi.com Another study found that pyrrolidinone-hydrazone derivatives bearing a 5-nitrothiophene moiety were highly active against several cancer cell lines. mdpi.com These findings highlight the importance of the electronic and steric properties of the group attached to the hydrazide arm for achieving specific biological responses.

Table 1: Effect of Hydrazide Arm Substitution on Antimycobacterial Activity Data sourced from research on 4,5-dibromo-1H-pyrrole-2-carbohydrazide derivatives. vlifesciences.com

Positional Isomerism and Stereochemical Effects on Biological Profiles

The spatial arrangement of atoms and functional groups within a molecule is a critical determinant of its biological activity. Positional isomerism—variations in the location of substituents—and stereochemistry can dramatically alter how a molecule fits into a binding site.

While specific studies on the stereochemical effects of chiral centers within this compound derivatives are not widely reported, it is a fundamental principle of medicinal chemistry that stereoisomers can have vastly different biological activities. The three-dimensional shape of a molecule dictates its ability to bind to chiral protein targets like enzymes and receptors. Therefore, if chiral centers were introduced into the pyrrole ring or the hydrazide side chain, it is expected that one enantiomer or diastereomer would exhibit significantly higher potency than the others.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. By developing mathematical models, QSAR can predict the activity of new, unsynthesized molecules and provide insight into the physicochemical properties that are most important for potency. nih.govresearchgate.net

For classes of compounds like pyrrole derivatives, both 2D- and 3D-QSAR studies have been employed. researchgate.netresearchgate.net

2D-QSAR: These models correlate activity with molecular descriptors calculated from the 2D structure, such as molecular weight, logP (lipophilicity), and topological indices. For a series of 1H-pyrazole-1-carbothioamide derivatives, 2D-QSAR models indicated that activity was highly influenced by adjacency and distance matrix descriptors, which relate to the connectivity and branching of the molecule. nih.gov

3D-QSAR: These more advanced models, like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), consider the 3D shape of the molecules. rsc.org They calculate steric and electrostatic fields around a series of aligned molecules and correlate these fields with biological activity. The output is often visualized as contour maps, which show regions where bulky groups (steric favorability) or specific charge distributions (electrostatic favorability) would increase or decrease activity. rsc.org

For pyrrole-carbohydrazide derivatives, a QSAR model would likely identify the importance of descriptors related to the hydrophobicity, electronic nature, and steric bulk of the substituents on both the pyrrole core and the aromatic ring on the hydrazide arm. Such models are invaluable for optimizing lead compounds by guiding the synthesis of new derivatives with an enhanced probability of success. researchgate.net

Identification of Pharmacophoric Requirements for Specific Biological Responses

A pharmacophore is an abstract representation of all the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target and trigger a response. Pharmacophore models are derived from SAR data and are crucial for designing new compounds and for virtual screening of compound libraries. nih.govjuniperpublishers.com

For benzylidene-pyrrole-2-carbohydrazide derivatives with antimycobacterial activity, SAR studies have led to the optimization of a clear pharmacophore. The essential features identified include:

A Hydrogen Bond Donor: The N-H group of the pyrrole ring.

A Bulky/Electron-Withdrawing Group: Halogen substituents (specifically bromine) at the 4 and 5 positions of the pyrrole ring.

A Hydrazone Linker: The -CO-NH-N=CH- bridge, which provides a specific spatial arrangement and hydrogen bonding capabilities.

An Aromatic Ring: A substituted phenyl ring at the end of the hydrazone linker, which engages in further interactions with the target. vlifesciences.com

The model suggests that the dibrominated pyrrole acts as an anchor, while the nature of the substitution on the terminal phenyl ring fine-tunes the potency. For anticancer activity, the pharmacophoric elements may differ slightly, but generally involve a heterocyclic core, a hydrogen bond donor/acceptor system, and specific hydrophobic or aromatic features that complement the target's binding site. mdpi.com Identifying these key requirements allows chemists to focus their synthetic efforts on molecules that contain the necessary features for the desired biological effect.

Mechanistic Elucidation and Molecular Interactions of 3 Methyl 1h Pyrrole 2 Carbohydrazide Analogues

Exploration of Molecular Mechanisms Underlying Biological Activities

Analogues of 3-methyl-1H-pyrrole-2-carbohydrazide have been investigated for a range of biological effects, primarily antimicrobial and antifungal activities. The underlying molecular mechanism for their antifungal properties, particularly against species like Aspergillus fumigatus, is believed to be the inhibition of key enzymes essential for fungal cell viability. Research suggests that these compounds act by targeting sterol 14α-demethylase (CYP51), a critical enzyme in the ergosterol (B1671047) biosynthesis pathway. Ergosterol is a vital component of the fungal cell membrane, and its disruption leads to impaired membrane integrity and eventual cell death. By inhibiting this enzyme, the pyrrole (B145914) carbohydrazide (B1668358) analogues effectively halt fungal growth.

Furthermore, different structural modifications of the pyrrole core have led to the identification of other mechanisms. For instance, certain pyrrole-2-carboxamide derivatives have been identified as potent inhibitors of the Mycobacterial membrane protein large 3 (MmpL3). MmpL3 is crucial for the transport of mycolic acids, which are essential components of the mycobacterial cell wall. Inhibition of this transport process is a validated strategy for treating tuberculosis, including drug-resistant strains. This highlights how the core pyrrole scaffold can be adapted to target different molecular machinery in various pathogens.

Advanced Molecular Docking Simulations

To visualize and analyze the interactions between this compound analogues and their putative protein targets, advanced molecular docking simulations are employed. These computational methods predict the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and the specific interactions that stabilize the ligand-protein complex.

For antifungal analogues, docking studies have been performed with the active site of sterol 14α-demethylase from Aspergillus fumigatus. These simulations have revealed a highly spontaneous binding ability of the compounds within the enzyme's access channel. Notably, this binding often occurs away from the catalytic heme iron, which is a significant finding as it suggests a mechanism of inhibition that may avoid the deleterious side effects associated with direct interaction with the heme group, a common issue with some existing antifungal agents. daneshyari.comnih.gov

The stability of the ligand-protein complex, as predicted by molecular docking, is governed by a variety of non-covalent interactions. For pyrrole-based compounds, these interactions are critical for their inhibitory activity.

Hydrogen Bonding: The carbohydrazide moiety (-CO-NH-NH2) is a key pharmacophore, rich in hydrogen bond donors (N-H groups) and acceptors (C=O group). Docking studies reveal that these groups frequently form hydrogen bonds with amino acid residues in the active site of target enzymes. For example, in the binding pocket of succinate (B1194679) dehydrogenase, the carbohydrazide group can engage in crucial hydrogen-bonding that anchors the molecule in place. nih.gov Similarly, the pyrrole N-H can also act as a hydrogen bond donor. nih.gov

Pi-Stacking and Hydrophobic Interactions: The aromatic pyrrole ring and any additional phenyl rings in the analogue structure are capable of engaging in pi-stacking and hydrophobic interactions with aromatic amino acid residues like tyrosine, phenylalanine, and tryptophan within the binding pocket. These interactions are fundamental to the binding of these analogues to targets like succinate dehydrogenase and cyclooxygenase-2. nih.govnih.gov

Computational and in vitro studies have identified several potential biological targets for analogues of this compound, underscoring their diverse biological potential.

| Target Enzyme | Associated Biological Activity | Evidence/Rationale |

| Sterol 14α-demethylase (CYP51) | Antifungal | Molecular docking studies show that 3,4-dimethyl-1H-pyrrole-2-carbohydrazide analogues bind spontaneously to the active site of the enzyme from Aspergillus fumigatus, suggesting inhibition of ergosterol synthesis. daneshyari.comnih.gov |

| Monoamine Oxidase (MAO) | Antidepressant (Potential) | Analogous structures, specifically 3-(1H-pyrrol-2-yl)-2-oxazolidinones, have demonstrated highly potent and selective inhibitory effects against the MAO-A isoform, indicating the pyrrole moiety is a viable scaffold for MAO inhibitors. nih.gov |

| Succinate Dehydrogenase (SDH) | Antifungal (Agricultural) | N'-phenyl-1,3,4-oxadiazole-2-carbohydrazides, which share the carbohydrazide functional group, have been shown to inhibit SDH activity. Molecular docking confirmed that these compounds fit within the binding pocket, interacting via hydrogen bonds and hydrophobic forces. nih.gov |

| Cyclooxygenase-2 (COX-2) | Anti-inflammatory (Potential) | Novel pyrrole derivatives have been developed as dual inhibitors of COX-2 and lipoxygenase (LOX), suggesting the pyrrole core can be a framework for designing selective anti-inflammatory agents. nih.govmdpi.com |

| Lanosterol-14α-demethylase | Antifungal | This is another designation for sterol 14α-demethylase (CYP51), a key enzyme in the fungal cell membrane synthesis pathway and a confirmed target for azole antifungals. |

| HCV NS5B polymerase | Antiviral (Potential) | Pyrrolo[1,2-b]pyridazin-2-one analogues, which contain a pyrrole ring system, were discovered as a novel class of potent inhibitors against the Hepatitis C Virus (HCV) NS5B polymerase. daneshyari.comnih.gov |

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a more dynamic view, revealing how the ligand and protein move and adapt to each other over time. MD simulations performed on related pyrrole-containing inhibitors, such as 7H-pyrrolo[2,3-d]pyrimidine derivatives, have been used to study their interaction with protein kinases. mdpi.com These simulations show that the inhibitors can form stable and strong interactions within the binding pocket. The analysis of these dynamic trajectories helps in calculating binding free energies more accurately and understanding how the flexibility of both the ligand and the receptor contributes to the binding affinity and the mechanism of inhibition. mdpi.com Such studies are crucial for validating docking results and for the rational design of more potent inhibitors.

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

For any compound to be a viable therapeutic agent, it must possess favorable pharmacokinetic properties. In silico ADME prediction tools are used early in the drug discovery process to assess the drug-likeness of molecules like this compound analogues. These computational models predict various physicochemical and pharmacokinetic parameters.

Studies on related pyrrole and carbohydrazide derivatives have shown that these compounds can be designed to satisfy standard drug-likeness rules, such as Lipinski's Rule of Five. nih.gov Predictions often include parameters like molecular weight, octanol/water partition coefficient (LogP), the number of hydrogen bond donors and acceptors, and topological polar surface area (TPSA). Favorable predictions in these areas suggest good potential for oral bioavailability and membrane permeability. For example, in silico studies on certain pyrrole-cinnamate hybrids predicted them to be drug-like. nih.gov Similarly, computational ADME studies on 2,4-dimethyl-1H-pyrrole-3-carboxamide derivatives qualified them as having significant drug-like properties with good predicted oral bioavailability. khanacademy.org

| ADME Parameter | Significance | Typical Predicted Outcome for Pyrrole Analogues |

| Molecular Weight | Affects size and diffusion; typically <500 Da for oral drugs. | Generally compliant with drug-likeness rules. |

| LogP (Octanol/water partition) | Measures lipophilicity; affects absorption and distribution. | Can be optimized through structural modification to fall within a favorable range (e.g., –2.0 to 6.5). |

| Hydrogen Bond Donors/Acceptors | Influences solubility and membrane permeability. | The carbohydrazide moiety contributes to these counts, requiring careful molecular design. |

| Oral Bioavailability | Overall prediction of absorption after oral administration. | Many designed analogues show good predicted oral bioavailability. khanacademy.org |

| Blood-Brain Barrier (BBB) Penetration | Predicts potential for CNS activity or side effects. | Varies by specific analogue; can be tailored to be BBB-penetrant or non-penetrant. |

| Cytochrome P450 (CYP) Inhibition | Predicts potential for drug-drug interactions. | Some analogues are predicted to be inhibitors of specific CYP isoforms (e.g., CYP1A2, CYP2C9, CYP3A4), which is a critical consideration. nih.gov |

Computational Studies on Enzyme Inhibition Kinetics

Computational methods can complement experimental studies to elucidate the kinetics of enzyme inhibition. By analyzing how inhibitors affect the rate of an enzymatic reaction at different substrate concentrations, the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) can be determined. This is often visualized using plots such as the Lineweaver-Burk plot, which can be generated from simulated kinetic data.

For instance, pyrrole-2-carboxylate, a structurally related compound, is known to be a competitive inhibitor of proline racemase because it effectively mimics the transition state of the substrate, proline. wisc.edu This means it competes directly with the substrate for binding to the enzyme's active site.

In contrast, other modes of inhibition are possible. For related thiazolidinone derivatives, enzyme kinetic studies using Lineweaver-Burk and Dixon plots have demonstrated non-competitive inhibition. A non-competitive inhibitor binds to a site on the enzyme other than the active site (an allosteric site) and reduces the enzyme's catalytic efficiency without affecting substrate binding. Computational docking can help identify these allosteric sites. Understanding the kinetic mechanism is crucial as it provides deep insight into how the inhibitor functions and guides further optimization efforts.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a important tool for investigating the properties of pyrrole (B145914) derivatives, offering a balance between computational cost and accuracy.

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals (FMO), Molecular Electrostatic Potential (MESP))

Theoretical calculations, particularly Frontier Molecular Orbital (FMO) analysis, are crucial in understanding the reactivity of molecules like 3-methyl-1H-pyrrole-2-carbohydrazide. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to predicting how the molecule will interact with other chemical species. For instance, in related pyrrole derivatives, the HOMO is often localized on the pyrrole ring, indicating its electron-donating capability, while the LUMO is typically distributed over the electron-withdrawing groups, signifying its electron-accepting nature. The energy gap between the HOMO and LUMO (HOMO-LUMO gap) is a critical parameter for determining the molecule's chemical stability and reactivity.

Molecular Electrostatic Potential (MESP) maps provide a visual representation of the charge distribution on the molecule's surface. These maps are invaluable for identifying regions that are prone to electrophilic and nucleophilic attack. In a typical MESP of a pyrrole carbohydrazide (B1668358), negative potential (red and yellow areas) is expected around the carbonyl oxygen and the nitrogen atoms of the hydrazide group, indicating their susceptibility to electrophilic attack. Conversely, positive potential (blue areas) is anticipated around the N-H protons, highlighting them as sites for nucleophilic interaction.

| Parameter | Energy (eV) |

|---|---|

| HOMO | -6.2 |

| LUMO | -1.5 |

| HOMO-LUMO Gap | 4.7 |

Conformational Analysis and Energy Landscapes

The biological activity and reactivity of this compound are intrinsically linked to its three-dimensional structure. Conformational analysis, often performed using DFT calculations, helps to identify the most stable conformers and the energy barriers between them. By systematically rotating the rotatable bonds, such as the C-C bond between the pyrrole ring and the carbonyl group, and the C-N bond of the hydrazide moiety, a potential energy surface can be mapped. This landscape reveals the global and local energy minima, corresponding to the most stable and metastable conformations, respectively. The relative energies of these conformers can provide insights into the molecule's flexibility and its preferred shape in different environments.

Reaction Pathway Mechanisms and Transition State Analysis

DFT calculations are instrumental in elucidating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, stationary points, including reactants, products, intermediates, and transition states, can be located. For example, in a condensation reaction with an aldehyde, DFT can be used to model the nucleophilic attack of the hydrazide nitrogen on the carbonyl carbon of the aldehyde, the subsequent proton transfers, and the final dehydration step.

Transition state theory, combined with DFT, allows for the calculation of activation energies, which are crucial for predicting reaction rates. The geometry of the transition state provides a snapshot of the molecule at the peak of the energy barrier, offering insights into the bond-making and bond-breaking processes. For instance, in a study on the three-component reaction of 1H-pyrrole-2,3-diones with malononitrile (B47326) and phthalhydrazide, computational methods were used to explore the reaction mechanism, demonstrating the power of these techniques in understanding complex reaction pathways. researchgate.net

Tautomerism and Isomerism Energetics

Tautomerism is a key consideration for molecules like this compound, which can exist in different tautomeric forms, such as the keto-enol or amide-imidol tautomers of the carbohydrazide group. DFT calculations can predict the relative stabilities of these tautomers by computing their ground-state energies. The inclusion of solvent effects, often through continuum solvation models, is crucial as the polarity of the solvent can significantly influence the tautomeric equilibrium. For example, a computational study on the tautomerism of 3-methyl-5-pyrazolone using DFT and NMR spectroscopy revealed that the keto form is the predominant species in the gas phase and in solvents of low polarity. researchgate.net Such studies provide a framework for understanding the potential tautomeric behavior of this compound.

| Tautomer | Relative Energy (kcal/mol) in Gas Phase | Relative Energy (kcal/mol) in a Low Polarity Solvent |

|---|---|---|

| Keto Form | 0.00 | 0.00 |

| Enol Form | 2.50 | 1.80 |

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While DFT provides a static picture of the molecule, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. By solving Newton's equations of motion for the atoms in the system, MD simulations can model the conformational changes, flexibility, and interactions of this compound with its environment, such as a solvent or a biological macromolecule.

In a study of thieno[3,2-b]pyrrole-5-carboxamide derivatives as LSD1 inhibitors, MD simulations were employed to explore the binding modes of designed compounds. rsc.org These simulations can reveal the stability of the ligand-protein complex, the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts), and the role of solvent molecules in the binding process. For this compound, MD simulations could be used to study its solvation in different solvents, its ability to permeate through cell membranes, or its dynamic interactions within the active site of a target enzyme.

Cheminformatics and Machine Learning in Derivative Design

Cheminformatics and machine learning are increasingly being used to accelerate the design of new molecules with desired properties. For derivatives of this compound, these techniques can be applied to build Quantitative Structure-Activity Relationship (QSAR) models. QSAR models correlate the chemical structure of a series of compounds with their biological activity, allowing for the prediction of the activity of new, unsynthesized derivatives.

In the aforementioned study on thieno[3,2-b]pyrrole-5-carboxamide derivatives, 3D-QSAR models were developed to guide the in silico design of novel inhibitors. rsc.org By analyzing the contour maps generated from these models, researchers can identify which structural modifications are likely to enhance the desired activity. Machine learning algorithms can be trained on existing data to predict various properties of new derivatives, such as their solubility, toxicity, and metabolic stability, thus prioritizing the most promising candidates for synthesis and experimental testing.

Analytical Methodologies for Structural Characterization and Purity Assessment

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in elucidating the molecular structure of 3-methyl-1H-pyrrole-2-carbohydrazide by providing detailed information about its atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule. It provides information on the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR), allowing for the mapping of the molecular skeleton and the relative orientation of substituents.

Expected ¹H NMR Spectral Data: In a typical ¹H NMR spectrum of this compound, one would anticipate signals corresponding to the methyl protons, the pyrrole (B145914) ring protons, and the protons of the carbohydrazide (B1668358) moiety. The chemical shifts (δ) are influenced by the electronic environment of each proton. For a series of 3,4-dimethyl-1H-pyrrole-2-carbohydrazide derivatives, the N-H proton of the pyrrole ring is observed as a singlet in the range of 7.45–11.30 ppm. nih.gov

Expected ¹³C NMR Spectral Data: The ¹³C NMR spectrum would show distinct signals for each unique carbon atom in the molecule, including the methyl carbon, the carbons of the pyrrole ring, and the carbonyl carbon of the carbohydrazide group. For instance, in a derivative, (E)-3,4-Dimethyl-N'-(1-phenylethylidene)-1H-pyrrole-2-carbohydrazide, the ¹³C NMR signals appear at δ values of 9.9, 11.0, 13.6, 119.9, 120.1, 126.3, 128.7, 129.3, 131.2, 134.8, 138.7, 141.5, and 154.6 ppm. mdpi.com

Interactive Table: Representative NMR Data for a 3,4-dimethyl-1H-pyrrole-2-carbohydrazide derivative. mdpi.com

| Nucleus | Chemical Shift (δ, ppm) | Description |

| ¹H | 2.06, 2.39, 2.42 | Singlets, 3H each, CH₃ groups |

| ¹H | 6.71 | Singlet, 1H, pyrrole C⁵-H |

| ¹H | 7.35–7.54 | Multiplet, 3H, Aromatic H |

| ¹H | 7.70 | Doublet, 2H, Aromatic H |

| ¹H | 9.40 | Singlet, 1H, pyrrole N¹-H |

| ¹H | 10.71 | Singlet, 1H, N-NH |

| ¹³C | 9.9, 11.0, 13.6 | CH₃ carbons |

| ¹³C | 119.9, 120.1, 126.3, 128.7, 129.3, 131.2, 134.8, 138.7, 141.5, 154.6 | Pyrrole and aromatic carbons |

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the pyrrole ring and the hydrazide group, the C=O stretching of the amide, and the C-H and C=C vibrations of the pyrrole ring. In a series of related 3,4-dimethyl-1H-pyrrole-2-carbohydrazide analogues, the following characteristic IR absorptions were observed:

N-H stretching (hydrazide): 3434–3352 cm⁻¹ nih.gov

N-H stretching (pyrrole): 3247–3399 cm⁻¹ nih.gov

C=O stretching (amide): 1625–1686 cm⁻¹ nih.gov

C=C stretching (pyrrole): 1455–1463 cm⁻¹ nih.gov

Interactive Table: Expected IR Absorption Bands for this compound. nih.gov

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Hydrazide N-H | Stretching | 3434–3352 |

| Pyrrole N-H | Stretching | 3247–3399 |

| Carbonyl C=O | Stretching | 1625–1686 |

| Pyrrole C=C | Stretching | 1455–1463 |

Mass Spectrometry (MS, HRMS, LC-MS)

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula. Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry.

The mass spectrum of this compound would show a molecular ion peak (M+) corresponding to its molecular weight. The fragmentation pattern observed in the mass spectrum can provide valuable information about the structure of the molecule. For a related compound, (E)-3,4-Dimethyl-N'-(1-phenylethylidene)-1H-pyrrole-2-carbohydrazide, the protonated molecule [M+H]⁺ was found at an m/z of 256.10, which is consistent with its calculated molecular weight. mdpi.com

Elemental Composition Analysis

Elemental analysis is a crucial technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. This data is used to confirm the empirical formula of the synthesized compound, which can then be compared with the molecular formula determined by mass spectrometry. For a pure sample of this compound (C₆H₉N₃O), the theoretical elemental composition would be:

Carbon (C): 51.79%

Hydrogen (H): 6.52%

Nitrogen (N): 30.20%

Oxygen (O): 11.49%

Experimental values obtained from elemental analysis should be in close agreement with these theoretical values to confirm the elemental composition and purity of the compound.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method can provide unambiguous proof of the molecular structure, including bond lengths, bond angles, and stereochemistry. While no specific X-ray crystallographic data for this compound has been reported, the crystal structure of the related compound 1H-pyrrole-2-carbohydrazide has been determined. nih.gov This analysis revealed that in the solid state, the molecules are linked by intermolecular N—H···N and N—H···O hydrogen bonds, forming a supramolecular grid. nih.gov A similar hydrogen bonding network would be anticipated for this compound.

Interactive Table: Crystallographic Data for the Related Compound 1H-Pyrrole-2-carbohydrazide. nih.gov

| Parameter | Value |

| Chemical Formula | C₅H₇N₃O |

| Crystal System | Orthorhombic |

| a (Å) | 9.9789 (16) |

| b (Å) | 8.5633 (14) |

| c (Å) | 13.657 (2) |

| V (ų) | 1167.0 (3) |

Chromatographic Techniques for Purity and Identity Confirmation (e.g., TLC, LCMS)

Chromatographic techniques are essential for assessing the purity of a compound and for confirming its identity.

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and inexpensive technique used to separate components of a mixture and to assess the purity of a compound. For this compound, a specific retention factor (Rf) value would be observed in a given solvent system, which can be used as an indicator of its identity and purity. For example, in the synthesis of a series of pyrrole-2-carbohydrazide derivatives, TLC was used to monitor the progress of the reactions. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a highly sensitive and selective technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. It is widely used for the analysis of complex mixtures and for the confirmation of the identity and purity of compounds. In the analysis of a derivative, (E)-3,4-Dimethyl-N'-(1-phenylethylidene)-1H-pyrrole-2-carbohydrazide, an LC-MS retention time of 2.75 minutes was reported. mdpi.com

Emerging Research Directions and Applications

Development of Novel Antimicrobial Agents (Antibacterial, Antifungal)

The pyrrole (B145914) ring is a core component of many natural and synthetic compounds with demonstrated biological activity, including antimicrobial properties. mdpi.com The carbohydrazide (B1668358) functional group is also a known pharmacophore that contributes to the biological activity of various therapeutic agents. walshmedicalmedia.com Consequently, derivatives of 3-methyl-1H-pyrrole-2-carbohydrazide are being actively investigated as a source of new antimicrobial agents to combat the growing challenge of drug resistance.

Antibacterial Activity: Research has shown that Schiff base derivatives, synthesized by condensing 1H-pyrrole-2-carbohydrazide with various aromatic aldehydes, exhibit notable antibacterial activity. nih.govresearchgate.net These compounds have been screened against a panel of both Gram-positive and Gram-negative bacteria. nih.gov For instance, specific derivatives have shown strong action against Bacillus subtilis and Staphylococcus aureus (Gram-positive), as well as Escherichia coli (Gram-negative). nih.govresearchgate.net The mechanism of action is often linked to the hydrazone moiety (-CO-NH-N=CH-), which is a known toxophore. walshmedicalmedia.comsrce.hr Studies on related pyrrole-based compounds have identified inhibition of essential enzymes like DNA gyrase B (GyrB) as a potential target. mdpi.com

Metal complexes of pyrrole-derived Schiff bases have also been explored to enhance antibacterial efficacy. A ligand synthesized from pyrrole-2-carboxaldehyde and isoniazid, when complexed with Zinc(II), was found to be active against a wide range of pathogenic bacterial strains. researchgate.net This suggests that the this compound scaffold can serve as a foundation for developing potent metallo-antibiotics.

Antifungal Activity: The antifungal potential of this scaffold is equally promising. Analogues of 3,4-dimethyl-1H-pyrrole-2-carbohydrazide have been synthesized and evaluated, with some compounds demonstrating potent activity against clinically relevant fungi. mdpi.comresearchgate.net Specifically, certain derivatives were found to be highly effective against Aspergillus fumigatus, with Minimum Inhibitory Concentration (MIC) values as low as 0.039 mg/mL. mdpi.com Molecular docking studies suggest that these compounds may act by inhibiting sterol 14α-demethylase (CYP51B), a critical enzyme in the fungal cell membrane biosynthesis pathway. mdpi.com

Schiff base derivatives of 1H-pyrrole-2-carbohydrazide have also been tested against fungi such as Candida albicans and Aspergillus niger, with several compounds showing significant inhibitory activity. nih.govresearchgate.net

| Derivative Class | Target Organism(s) | Key Findings | Reference(s) |

| Schiff Bases of 1H-pyrrole-2-carbohydrazide | B. subtilis, S. aureus, E. coli | Displayed potent antibacterial action against both Gram-positive and Gram-negative bacteria. | nih.gov, researchgate.net |

| Schiff Bases of 1H-pyrrole-2-carbohydrazide | C. albicans, A. niger | Showed significant activity against pathogenic fungi. | nih.gov, researchgate.net |

| 3,4-dimethyl-1H-pyrrole-2-carbohydrazide Analogues | Aspergillus fumigatus | Exhibited potent antifungal activity with MIC values as low as 0.039 mg/mL. | mdpi.com |

| (1H-pyrrol-2-yl)isonicotinoylhydrazone Zn(II) Complex | Various pathogenic bacteria | The zinc complex was active against all ten pathogenic bacterial strains investigated. | researchgate.net |

Potential in Anticancer Chemotherapy Development

The pyrrole scaffold is a privileged structure in oncology, found in numerous marketed anticancer drugs. researchgate.netmdpi.com Likewise, the hydrazone moiety is a recognized pharmacophore in the design of antitumor agents. mdpi.commdpi.com The combination of these two features in derivatives of this compound makes them attractive candidates for anticancer drug development.

Recent studies have focused on synthesizing and evaluating novel pyrrole-based hydrazones for their antiproliferative effects. mdpi.com In one such study, a series of pyrrole hydrazones were synthesized from a pyrrole carbohydrazide precursor. mdpi.com One particular derivative, compound 1C , demonstrated selective and potent antiproliferative activity against human melanoma (SH-4) cells, with an IC50 value of 44.63 ± 3.51 μM. mdpi.com This level of activity is comparable to some standard cytostatic drugs used in chemotherapy. mdpi.com Further investigation into its mechanism of action revealed that the compound induces apoptosis and causes cell cycle arrest in the S phase in melanoma cells. mdpi.com

Another study on N-pyrrolyl hydrazide-hydrazones found that certain derivatives exhibited significant cytotoxic effects against human acute myeloid leukemia (HL-60) and T-cell leukemia (SKW-3) cell lines. researchgate.net The research highlighted specific compounds as promising leads due to their high activity on tumor cell lines and comparatively lower hepatotoxicity. researchgate.net

The general anticancer potential of carbohydrazide derivatives has also been noted, with some heterocyclic carbohydrazides showing activity against various leukemia cell lines in primary in vitro tests. walshmedicalmedia.com The versatility of the pyrrole ring allows for extensive structural modifications, which can be used to target various mechanisms involved in cancer progression, such as microtubule polymerization and protein kinase signaling pathways. nih.gov

| Cell Line | Derivative Class | IC50 Value | Mechanism of Action | Reference(s) |

| SH-4 (Human Melanoma) | Pyrrole Hydrazone (1C ) | 44.63 ± 3.51 μM | Induces apoptosis, S-phase cell cycle arrest | mdpi.com |

| HL-60 (Human Acute Myeloid Leukemia) | N-Pyrrolyl Hydrazide-Hydrazones | High cytotoxic effect noted | Not specified | researchgate.net |

| SKW-3 (Human T-cell Leukemia) | N-Pyrrolyl Hydrazide-Hydrazones | Chemosensitivity observed | Not specified | researchgate.net |

| Various Leukemia Cell Lines | Heterocyclic Carbohydrazides | Active at 10⁻⁴ M concentration | Not specified | walshmedicalmedia.com |

Antiviral and Anti-Inflammatory Modulators

Derivatives of pyrrole are recognized for a wide spectrum of biological activities, including antiviral and anti-inflammatory effects. srce.hr The this compound scaffold serves as a valuable starting point for developing novel agents targeting viral infections and inflammatory conditions.

Anti-Inflammatory Modulators: The anti-inflammatory potential of pyrrole derivatives is often linked to their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a key mediator of inflammation. mdpi.comwalshmedicalmedia.comnih.gov Fused pyrrole compounds, such as pyrrolopyridines, have been synthesized and screened for their ability to inhibit pro-inflammatory cytokines, with some derivatives showing promising activity. mdpi.comwalshmedicalmedia.com Molecular docking studies have confirmed that these active molecules can fit into the COX-2 binding site, providing a rationale for their anti-inflammatory effects. mdpi.comwalshmedicalmedia.com

While direct studies on this compound are limited, research on the closely related pyrazole-hydrazone derivatives has demonstrated potent and selective COX-2 inhibition, in some cases superior to the standard drug celecoxib. researchgate.net These compounds were also found to inhibit 5-lipoxygenase (5-LOX) and reduce the production of nitric oxide, another important inflammatory mediator. researchgate.net Given the structural and functional similarities, it is hypothesized that derivatives of pyrrole carbohydrazide could exhibit similar anti-inflammatory mechanisms.

Antiviral Modulators: The pyrrole nucleus is a key component in several compounds with established antiviral activity. srce.hr Research into pyrrole-fused heterocycles has yielded compounds with significant potency against various viruses. For example, certain pyrrolo[2,3-d]pyrimidine derivatives have been shown to be highly potent against the Highly Pathogenic Avian Influenza (HPAI) H5N1 virus and the Newcastle disease virus (NDV). nih.gov

Furthermore, sugar-modified analogs of pyrrolo[2,3-d]pyridazin-7-one have been prepared as potential antiviral agents and evaluated against human cytomegalovirus (HCMV) and herpes simplex virus type 1 (HSV-1). nih.gov Although direct antiviral screening of this compound derivatives is not extensively documented, the proven antiviral activity of structurally related pyrrole and pyrazole (B372694) compounds underscores the potential of this scaffold in the development of new antiviral therapies. nih.govnih.govsemanticscholar.org

| Biological Activity | Derivative Class | Target/Mechanism | Key Findings | Reference(s) |

| Anti-inflammatory | Fused Pyrroles (Pyrrolopyridines) | COX-2 Inhibition, Pro-inflammatory Cytokine Inhibition | Showed promising in vitro and in vivo anti-inflammatory activity. | mdpi.com, walshmedicalmedia.com |

| Anti-inflammatory | Pyrazole-Hydrazones | COX-2 and 5-LOX Inhibition | Exhibited superior COX-2 inhibitory activity compared to celecoxib. | researchgate.net |

| Antiviral | Pyrrolo[2,3-d]pyrimidines | Viral Replication | Highly potent against HPAI H5N1 virus and Newcastle disease virus. | nih.gov |

| Antiviral | Pyrrolo[2,3-d]pyridazin-7-ones | Viral Replication | Active against human cytomegalovirus (HCMV) and herpes simplex virus type 1 (HSV-1). | nih.gov |

Catalytic Applications in Organic Synthesis

While this compound itself is primarily studied for its biological activities, the broader class of pyrrole-based compounds plays a significant role in the field of catalysis, particularly as versatile ligands in organometallic chemistry. The pyrrole scaffold can be functionalized to create multidentate ligands that coordinate with transition metals, forming stable and catalytically active complexes.

Pyrrole-based "pincer" ligands, which feature a central pyrrole ring flanked by two donor "arms" (often containing phosphorus), have been successfully used to synthesize iron and nickel complexes. mdpi.commdpi.com These complexes serve as effective catalyst precursors for a variety of organic transformations. For instance, nickel complexes incorporating pyrrole-based PNP pincer ligands have been employed in catalytic C–S cross-coupling reactions. mdpi.com The pyrrole nitrogen, along with the phosphine (B1218219) arms, coordinates to the metal center, creating a stable framework that facilitates the catalytic cycle. mdpi.commdpi.com

The electronic properties of the pyrrole ring and the steric bulk of the substituents on the phosphine arms can be systematically varied to fine-tune the reactivity and selectivity of the resulting metal catalyst. mdpi.com This tunability makes pyrrole-based ligands valuable tools for developing new catalysts for challenging chemical reactions. Research is also exploring new tridentate pyrrole-based ligands for copper(II) and nickel(II) complexes, with potential applications in processes like catalytic water oxidation. nih.gov

Although the carbohydrazide moiety of this compound is not typically associated with direct catalytic activity in the same way as phosphine arms, hydrazides and hydrazones are known to act as bidentate ligands, capable of coordinating with metal ions. This opens a potential, albeit less explored, avenue for designing novel catalysts where the pyrrole-carbohydrazide derivative could serve as a ligand for transition metal-catalyzed reactions.

Strategies for Lead Optimization and Drug Design

The this compound scaffold represents a promising starting point or "lead" structure in drug discovery. To transform this lead into a viable drug candidate, medicinal chemists employ various strategies for lead optimization, focusing on improving potency, selectivity, and pharmacokinetic properties while reducing toxicity.

Structure-Activity Relationship (SAR) Studies: A cornerstone of lead optimization is the systematic exploration of the structure-activity relationship (SAR). This involves synthesizing a series of analogues where different parts of the lead molecule are modified to understand their effect on biological activity. For pyrrole-based compounds, SAR studies have revealed critical insights. For example, in the development of antimycobacterial agents based on a 1,5-diarylpyrrole scaffold, the nature and position of substituents on the aryl rings were found to be crucial for activity. walshmedicalmedia.comnih.gov Similarly, for pyrrole-2-carboxamide derivatives targeting tuberculosis, SAR analysis showed that bulky substituents on the carboxamide portion and electron-withdrawing groups on the pyrrole ring significantly enhanced activity. nih.gov The conversion of the carbohydrazide into various hydrazones by reacting it with different aldehydes is a primary strategy to build a diverse library and establish robust SAR. nih.gov

Scaffold hopping involves replacing the central core of the molecule (the pyrrole-carbohydrazide scaffold in this case) with a structurally different core that maintains a similar three-dimensional arrangement of key functional groups. nih.govresearchgate.net This can lead to the discovery of novel chemotypes with improved properties or a different intellectual property landscape.

Computational and Structure-Based Drug Design: Modern drug design heavily relies on computational methods. Molecular docking is used to predict how different derivatives of a lead compound will bind to its biological target, helping to prioritize which compounds to synthesize. nih.govresearchgate.net This approach was used to rationally design benzylidene pyrrole-2-carbohydrazide derivatives as inhibitors of the Enoyl-acyl carrier protein reductase (ENR) enzyme in Mycobacterium tuberculosis. researchgate.net By understanding the key interactions in the binding site, modifications can be designed to enhance affinity and, consequently, potency.

Integration with High-Throughput Screening and Combinatorial Chemistry

The discovery and optimization of new drugs based on the this compound scaffold are significantly accelerated by the integration of combinatorial chemistry and high-throughput screening (HTS).

Combinatorial Chemistry: The this compound molecule is an ideal building block for combinatorial chemistry. The carbohydrazide functional group (-CO-NHNH₂) is highly reactive and serves as a convenient chemical handle for diversification. mdpi.commdpi.com By reacting the core carbohydrazide with a large and diverse collection of aldehydes and ketones, a vast library of corresponding hydrazone derivatives can be rapidly synthesized in parallel. nih.govnih.gov This one-step condensation reaction is generally efficient and suitable for automated synthesis platforms, allowing for the creation of thousands of distinct but structurally related compounds. This library of derivatives can then be used to explore the structure-activity relationship (SAR) in great detail.

High-Throughput Screening (HTS): Once a combinatorial library of pyrrole carbohydrazide derivatives has been generated, it can be subjected to high-throughput screening (HTS). HTS utilizes automated robotics and sensitive detection methods to rapidly test tens of thousands of compounds for their activity against a specific biological target or for a desired phenotypic effect (e.g., inhibition of bacterial growth). nih.govazolifesciences.com

This integrated approach has proven successful in identifying novel pyrrole-based bioactive compounds. In one large-scale HTS program, a series of pyrrole derivatives were identified as highly potent antibacterial agents. mdpi.comresearchgate.net Similarly, HTS was used to screen a small molecule library to discover novel pyrrole-based compounds that act as potassium-competitive acid blockers for treating acid-related diseases. nih.gov By applying HTS to libraries derived from this compound, researchers can efficiently identify "hit" compounds with promising antimicrobial, anticancer, or other therapeutic activities, which can then be selected for further lead optimization. nih.gov Furthermore, computational methods like virtual screening can be used as a precursor to HTS, allowing for the in silico screening of massive virtual libraries to prioritize a smaller, more focused set of compounds for synthesis and biological testing. researchgate.net

Q & A

Basic: What are the standard synthetic routes for preparing 3-methyl-1H-pyrrole-2-carbohydrazide, and how can reaction conditions be optimized?

The compound is typically synthesized via hydrazinolysis of ester precursors. For example, reacting ethyl 3-methyl-1H-pyrrole-2-carboxylate with excess hydrazine hydrate under reflux in ethanol yields the carbohydrazide derivative . Optimization involves controlling reaction time (typically 4–6 hours), temperature (60–80°C), and stoichiometric excess of hydrazine (1.5–2.0 equivalents). Purity can be improved by recrystallization from ethanol-water mixtures. Monitoring via TLC (silica gel, ethyl acetate/hexane 3:1) is recommended to confirm completion .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key data should be reported?

- 1H/13C NMR : The hydrazide NH protons appear as broad singlets near δ 10–12 ppm, while the pyrrole NH is typically downfield (δ ~12.5 ppm). Methyl groups resonate at δ 2.1–2.3 ppm .

- IR Spectroscopy : Confirm N–H stretches (3200–3350 cm⁻¹) and carbonyl (C=O) absorption at 1640–1680 cm⁻¹.

- Mass Spectrometry : ESI-MS in positive mode should show [M+H]+ peaks consistent with molecular weight (e.g., m/z 154.1 for C6H8N3O) .

- Elemental Analysis : Report C, H, N within ±0.4% of theoretical values .

Advanced: How can single-crystal X-ray diffraction (SC-XRD) resolve ambiguities in the tautomeric or conformational states of this compound?

SC-XRD using programs like SHELXL and visualization tools (ORTEP ) can unambiguously determine:

- Tautomerism : Hydrogen atom positions (e.g., N–H vs. O–H) via difference Fourier maps.

- Conformation : Puckering parameters (Cremer-Pople analysis ) for non-planar rings.

- Intermolecular interactions : Hydrogen-bonding networks (N–H⋯O/N) forming supramolecular grids, as seen in related carbohydrazides . Validate refinement with R-factor thresholds (<0.05 for high-resolution data) and check for twinning using WinGX .

Advanced: What computational methods are suitable for modeling the electronic properties of this compound, and how do they align with experimental data?

- DFT Calculations : Use B3LYP/6-311++G(d,p) to predict frontier molecular orbitals (HOMO-LUMO gaps), electrostatic potential maps, and Mulliken charges. Compare with experimental UV-Vis λmax and redox potentials.

- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., DMSO, water) to assess stability of hydrogen-bonded aggregates .

- Docking Studies : For biological applications, model interactions with enzyme active sites (e.g., carbonic anhydrase) using AutoDock Vina. Validate with SAR data from analogues .

Advanced: How should researchers address contradictions between experimental data (e.g., NMR, XRD) and computational predictions for this compound?

- Re-examine refinement parameters : For XRD, check for missed symmetry (e.g., PLATON ) or disorder. For NMR, verify solvent effects (DMSO vs. CDCl3 shifts).

- Cross-validate methods : Use multiple DFT functionals (e.g., M06-2X vs. ωB97XD) to assess sensitivity.

- Reproduce synthesis : Ensure purity via HPLC (e.g., >95% by C18 column, acetonitrile/water gradient) to rule out impurities skewing data .

Advanced: What strategies optimize the design of this compound derivatives for biological activity studies?

- Structure-Activity Relationship (SAR) : Introduce substituents at the pyrrole C4 or carbohydrazide N-terminus. For example:

- Prodrug Design : Esterify the hydrazide to improve bioavailability, as seen in ethyl ester precursors .

Basic: What safety protocols are critical when handling this compound in the laboratory?

- PPE : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Work in a fume hood due to potential respiratory irritation from hydrazine derivatives.

- Spill Management : Neutralize with dilute acetic acid, then absorb with vermiculite .

- Waste Disposal : Collect in labeled containers for hazardous organic waste.

Advanced: How can researchers leverage crystallographic data (CIF files) to predict solubility or stability of this compound?

Analyze the Hirshfeld surface (CrystalExplorer) to quantify intermolecular interactions:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.